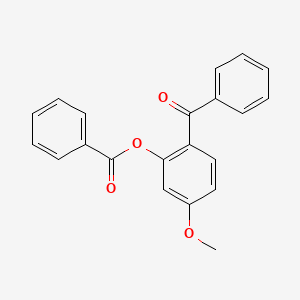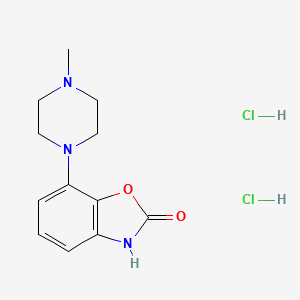
5-Methoxy-2-(phenylcarbonyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(phenylcarbonyl)phenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate typically involves the esterification of 5-methoxy-2-(phenylcarbonyl)phenol with benzoic acid or its derivatives. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(phenylcarbonyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-hydroxy-2-(phenylcarbonyl)phenyl benzoate.
Reduction: The phenylcarbonyl group can be reduced to a hydroxymethyl group, resulting in the formation of 5-methoxy-2-(hydroxymethyl)phenyl benzoate.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 5-hydroxy-2-(phenylcarbonyl)phenyl benzoate, while reduction of the phenylcarbonyl group produces 5-methoxy-2-(hydroxymethyl)phenyl benzoate.
Scientific Research Applications
5-Methoxy-2-(phenylcarbonyl)phenyl benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The methoxy and phenylcarbonyl groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(phenylcarbonyl)phenol: Similar in structure but lacks the benzoate ester group.
5-Hydroxy-2-(phenylcarbonyl)phenyl benzoate: Formed by the oxidation of the methoxy group.
5-Methoxy-2-(hydroxymethyl)phenyl benzoate: Formed by the reduction of the phenylcarbonyl group.
Uniqueness
5-Methoxy-2-(phenylcarbonyl)phenyl benzoate is unique due to the presence of both methoxy and phenylcarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) benzoate |
InChI |
InChI=1S/C21H16O4/c1-24-17-12-13-18(20(22)15-8-4-2-5-9-15)19(14-17)25-21(23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
PTKZNHIKPCVSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B12457241.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12457262.png)
![1-{[1-(5-Chloro-2-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}propan-2-OL](/img/structure/B12457273.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457274.png)
![N,N'-biphenyl-4,4'-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}](/img/structure/B12457277.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)alaninamide](/img/structure/B12457302.png)
![4-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12457308.png)
![5,5'-[hexane-1,6-diylbis(oxy)]bis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12457324.png)
![4-[({(2Z)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B12457326.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N-methylcyclohexanamine](/img/structure/B12457341.png)
